4-FLUORO-DL-PHENYLALANINE

Catalog No.
S748696
CAS No.
51-65-0
M.F
C9H10FNO2
M. Wt
183.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-FLUORO-DL-PHENYLALANINE

CAS Number

51-65-0

Product Name

4-FLUORO-DL-PHENYLALANINE

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1

InChI Key

XWHHYOYVRVGJJY-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)

Synonyms

4-FLUORO-DL-PHENYLALANINE;4-Fluorophenylalanine;51-65-0;p-fluorophenylalanine;2-amino-3-(4-fluorophenyl)propanoicacid;DL-p-Fluorophenylalanine;Alnasid;p-Fluoro-dl-phenylalanine;dl-4-Fluorophenylalanine;h-dl-phe(4-f)-oh;D,L-Fluorophenylalanine;D,L-p-Fluorophenylalanine;Phenylalanine,4-fluoro-;dl-4-f-phe-oh;DL-3-(4-Fluorophenyl)alanine;h-p-fluoro-dl-phe-oh;dl-(4-Fluorophenyl)alanine;DL-Phenylalanine,4-fluoro-;4-Fluoro-dl-para-phenylalanine;CCRIS4819;Alanine,3-(p-fluorophenyl)-;3-(4-fluorophenyl)-dl-alanine;XWHHYOYVRVGJJY-UHFFFAOYSA-N;4-Fluoro-DL-.beta.-phenylalanine;EINECS200-113-7

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F

Protein Engineering and Structural Studies

Due to its similarity to phenylalanine, 4-FPA can be incorporated into proteins by cells. This allows researchers to study the impact of specific amino acid substitutions on protein structure, stability, and function. 4-FPA's incorporation into proteins can be particularly useful in X-ray crystallography, a technique used to determine protein structures. The presence of the fluorine atom in 4-FPA can help differentiate neighboring atoms in the crystal structure, leading to more precise and detailed structural information [].

Enzyme Inhibition Studies

-FPA can act as a competitive inhibitor for enzymes that normally utilize phenylalanine as a substrate. By competing with the natural substrate for the enzyme's active site, 4-FPA can provide valuable insights into enzyme function and reaction mechanisms. Researchers can use 4-FPA to study the specific role of phenylalanine in enzyme activity and identify potential targets for drug development.

Positron Emission Tomography (PET) Imaging

-FPA can be radiolabeled with the isotope fluorine-18 (18F) to create 4-[18F]fluorophenylalanine (4-[18F]FPA). This radiotracer has shown promise in PET imaging for various applications, including:

  • Tumor detection: Tumors often overexpress certain amino acid transporters, which can be exploited for imaging purposes. 4-[18F]FPA can be taken up by tumor cells and visualized using PET, aiding in tumor detection and diagnosis [].
  • Neurotransmitter studies: 4-[18F]FPA can be used to study the function and distribution of specific neurotransmitters in the brain, such as dopamine, by investigating the activity of enzymes involved in their synthesis [].

4-Fluoro-DL-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of the benzene ring with a fluorine atom. Its chemical formula is C₉H₁₀FNO₂, and it has a molecular weight of approximately 183.18 g/mol. This compound typically appears as a white powder or shiny flakes and is noted for its low solubility in water (less than 1 mg/mL at 70°F) .

4-Fluoro-DL-phenylalanine serves as an important tool in biochemical research due to its ability to act as a phenylalanine antagonist, which can inhibit protein synthesis and affect cellular processes .

4F-Phe acts as an inhibitor of protein synthesis [, ]. Due to its structural similarity to phenylalanine, it can be incorporated into growing protein chains by cellular machinery. However, the presence of the fluorine atom disrupts the normal protein folding process, leading to the formation of non-functional proteins and ultimately halting protein synthesis [].

Studies have shown that 4F-Phe can inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells []. The mechanism behind this effect is likely due to the disruption of protein synthesis essential for cell growth and proliferation [].

4-Fluoro-DL-phenylalanine exhibits significant biological activity, particularly as a phenylalanine antagonist. Research has shown that it can inhibit mitosis and reversibly arrest HeLa cells in the G2 phase of the cell cycle, indicating its potential utility in cancer research . Additionally, its mutagenic properties have been observed in certain assays, suggesting that it may induce changes to cellular DNA .

The synthesis of 4-fluoro-DL-phenylalanine typically involves several methods, including:

  • Fluorination of Phenylalanine: Direct fluorination using fluorinating agents like sulfur tetrafluoride or other fluorinating reagents.
  • Peptide Coupling Reactions: Utilizing protected forms of 2-fluoro-L-phenylalanine in peptide synthesis protocols.
  • Alternative Synthetic Routes: Other methods may include modifications of existing amino acids or derivatives through organic synthesis techniques .

4-Fluoro-DL-phenylalanine finds applications primarily in biochemical and pharmaceutical research:

  • Protein Studies: Used to investigate protein folding and dynamics due to its ability to mimic phenylalanine while altering interactions within proteins .
  • Cancer Research: Its inhibitory effects on cell division make it useful in studying cancer cell biology and potential therapeutic strategies.
  • Neurobiology: Investigated for its role in neurotransmitter synthesis and metabolism due to its structural similarity to natural amino acids.

Interaction studies involving 4-fluoro-DL-phenylalanine focus on its effects on various biological systems:

  • Cell Cycle Regulation: Its ability to arrest cells in specific phases provides insights into cell cycle control mechanisms.
  • Protein Binding: Studies have shown how this compound interacts with proteins, affecting their structure and function, which is crucial for understanding protein dynamics .

Several compounds share similarities with 4-fluoro-DL-phenylalanine, particularly other fluorinated amino acids or phenylalanine derivatives. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-FluorophenylalanineFluorinated Amino AcidDirectly used in protein studies
3-FluorophenylalanineFluorinated Amino AcidDifferent position of fluorination
2-FluorophenylalanineFluorinated Amino AcidAnother positional variant
p-FluorophenylalanineAromatic CompoundUsed for similar applications but lacks amino group
L-PhenylalanineNatural Amino AcidBaseline for comparison; non-fluorinated

Uniqueness

4-Fluoro-DL-phenylalanine stands out due to its specific para-fluorination, which influences both its biological activity and chemical reactivity compared to other derivatives. Its dual enantiomeric form (D and L) allows for varied applications in biological studies, making it particularly versatile.

Physical Description

4-fluoro-d,l-phenylalanine appears as white powder or white shiny flakes. (NTP, 1992)
White solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]

XLogP3

-1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.06955672 g/mol

Monoisotopic Mass

183.06955672 g/mol

Heavy Atom Count

13

LogP

-1.89 (LogP)
log Kow = -1.08 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and fluorides/.

Melting Point

487 to 491 °F (Decomposes) (NTP, 1992)
253-255 °C

UNII

E2K2VDK6KK

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.1X10-18 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-65-0
60-17-3

Absorption Distribution and Excretion

Studies of the distribution of p-fluorophenylalanine-(14C) and p-fluorophenylalanine-(18F) (18F-pFPA) in rat tissues showed pancreas/liver concentration ratios of up to 7.4:1 at one hour after intravenous injection. Clinical trials in four volunteer patients who received 100 to 300 uCi showed that in only one case was a clear image of the pancreas obtained. Analysis of plasma samples showed that 18F-pFPA was less readily incorporated into plasma proteins than 75Se-selenomethionine. Up to 35% of the injected 18F was recovered in the urine in 12 hours and chromatographic and other analyses suggest that about half the excreted activity was in the form of fluoride. Radiation doses to various organs have been calculated and the doses received by kidney, testes, and whole body were 71, 62, and 46 m rad/mCi respectively.

Associated Chemicals

l-p-Fluorophenylalanine; 1132-68-9
d-p-Fluorophenylalanine; 18125-46-7

Wikipedia

DL-4-fluorophenylalanine

General Manufacturing Information

Phenylalanine, 4-fluoro-: INACTIVE

Dates

Modify: 2023-08-15
Pless et al. Contributions of counter-charge in a potassium channel voltage-sensor domain. Nature Chemical Biology, doi: 10.1038/nchembio.622, published online 24 July 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types